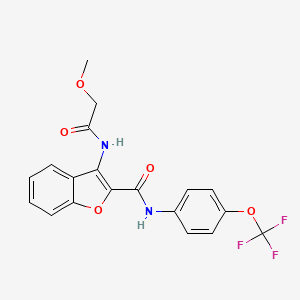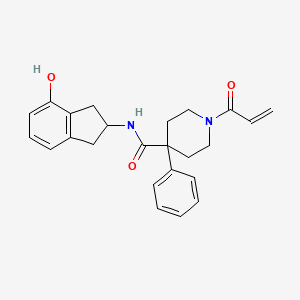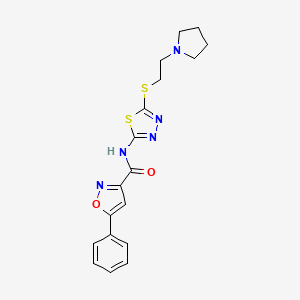![molecular formula C22H18ClN5O3S B2533790 4-(2-((1-(4-clorofenil)-1H-pirazolo[3,4-d]pirimidin-4-il)tio)acetamido)benzoato de etilo CAS No. 893913-86-5](/img/structure/B2533790.png)
4-(2-((1-(4-clorofenil)-1H-pirazolo[3,4-d]pirimidin-4-il)tio)acetamido)benzoato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate is a complex chemical compound notable for its unique structural characteristics and potential applications in various fields of scientific research. This article aims to provide an in-depth analysis of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.
Aplicaciones Científicas De Investigación
Ethyl 4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate has several applications:
Chemistry
As a building block: : Used in synthesizing more complex molecules.
Reactivity studies: : Examining the reactivity and stability of pyrazolo[3,4-d]pyrimidine derivatives.
Biology and Medicine
Drug development: : Potential use in developing pharmaceuticals due to its unique structure.
Biological assays: : Utilized in studying enzyme interactions or binding studies.
Industry
Material science: : Applications in creating novel materials with specific properties.
Catalysis: : Potential use as a catalyst in certain industrial processes.
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with various cellular targets, including enzymes and receptors . The specific targets can vary depending on the exact structure of the compound and the biological context in which it is used.
Mode of Action
The mode of action of ethyl 4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate involves its interaction with its targets, leading to changes in cellular processes . The compound may bind to its target, altering its function and leading to downstream effects. The exact nature of these interactions and changes would depend on the specific target and the biological context.
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression . The specific pathways affected would depend on the compound’s targets and the biological context.
Pharmacokinetics
Similar compounds have been shown to have good preclinical drug metabolism and pharmacokinetics (dmpk) properties . The specific ADME properties would depend on the compound’s chemical structure and the biological context.
Result of Action
Similar compounds have been shown to have various effects, including changes in cell signaling, gene expression, and cellular metabolism . The specific effects would depend on the compound’s targets, mode of action, and the biological context.
Action Environment
Environmental factors such as temperature, ph, and the presence of other molecules can influence the action of similar compounds . The specific influences would depend on the compound’s chemical structure, its targets, and the biological context.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate typically involves several key steps:
Formation of the pyrazolo[3,4-d]pyrimidin: : This step involves the condensation of a 4-chlorophenylhydrazine with a diketone or suitable equivalent to form the pyrazolo[3,4-d]pyrimidine core.
Introduction of the thio group: : The pyrazolo[3,4-d]pyrimidine is then reacted with a thiolating agent to introduce the thio group.
Acylation: : The thio-substituted pyrazolo[3,4-d]pyrimidine is then acylated with an ethyl benzoate derivative.
Coupling with ethyl benzoate: : Finally, the acylated intermediate is coupled with ethyl 4-(2-aminoacetamido)benzoate to form the target compound.
Industrial Production Methods
Industrial production of this compound would involve scaling up the above synthetic routes, optimizing the reaction conditions for yield and purity, and ensuring adherence to safety and environmental regulations. Key considerations include:
Optimized reaction times and temperatures: .
Use of catalysts and solvents to improve efficiency: .
Purification steps such as recrystallization or chromatography: to ensure the final product's quality.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
Ethyl 4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate undergoes several types of chemical reactions:
Oxidation: : Can be oxidized under certain conditions to yield sulfoxides or sulfones.
Reduction: : Reduction can remove the thio group or reduce other functional groups present.
Substitution: : It can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidation: : Often performed using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Utilizing reducing agents such as lithium aluminum hydride or hydrogen with a palladium catalyst.
Substitution: : Employing nucleophiles like amines or alkoxides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: : Might yield sulfoxides or sulfones.
Reduction: : Could lead to various reduced forms, potentially removing the thio group entirely.
Substitution: : Could replace halogens or other substituents with different nucleophiles.
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to ethyl 4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate include:
4-chlorophenyl derivatives: : Other compounds with the 4-chlorophenyl group but differing in their pyrazolo[3,4-d]pyrimidine core or side chains.
Pyrazolo[3,4-d]pyrimidine derivatives: : Molecules with similar core structures but different substituents.
Propiedades
IUPAC Name |
ethyl 4-[[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O3S/c1-2-31-22(30)14-3-7-16(8-4-14)27-19(29)12-32-21-18-11-26-28(20(18)24-13-25-21)17-9-5-15(23)6-10-17/h3-11,13H,2,12H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPSRKJYMLGYIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(piperazin-1-yl)acetamide](/img/structure/B2533707.png)
![N-[1-(4-chloro-phenyl)-ethyl]-formamide](/img/structure/B2533708.png)




![N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}furan-2-carboxamide](/img/structure/B2533718.png)
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2533720.png)
![8-(2-chloroethyl)-3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)
![4-Chloro-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B2533722.png)
![N-(4-fluorophenethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2533725.png)
![(Z)-2-(3-chlorophenyl)-3-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]prop-2-enenitrile](/img/structure/B2533726.png)


